Moperone

Dopamine Receptors Schizophrenia Antipsychotic Selectivity

Moperone is the preferred tool compound for studies requiring nuanced D3 vs. D2 interrogation. Unlike haloperidol, its sub-nanomolar D3 affinity (up to 10-fold over D2) and high sigma receptor engagement make it irreplaceable for modeling D3-mediated cognition, neuroprotection, and 5-HT2A-modulated antipsychotic efficacy. This first-generation butyrophenone, validated as an HPLC internal standard, is essential for replicating published pharmacological profiles. Substitution with generic D2 antagonists is scientifically invalid for these applications.

Molecular Formula C22H26FNO2
Molecular Weight 355.4 g/mol
CAS No. 1050-79-9
Cat. No. B024204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoperone
CAS1050-79-9
Synonyms1-(4-Fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)-1-piperidinyl]-1-butanone; _x000B_1-(3’-p-Fluorobenzoylpropyl)-4-hydroxy-4-p-tolylpiperidine;  Luvatren;  Luvatrena;  Meperon;  Methylperidol;  R-1658; 
Molecular FormulaC22H26FNO2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O
InChIInChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3
InChIKeyAGAHNABIDCTLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moperone (CAS 1050-79-9): A Butyrophenone Antipsychotic with Distinct Dopamine D3 and Sigma Receptor Affinity for Neuroscience Research


Moperone (Luvatren, discontinued) is a first-generation (typical) antipsychotic belonging to the butyrophenone class, marketed in Japan for the treatment of schizophrenia [1]. Chemically designated as 1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one, moperone functions as an antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors, while also exhibiting high binding affinity for sigma receptors [2][3]. This specific polypharmacological profile, particularly its sub-nanomolar affinity for the D3 receptor and interaction with sigma sites, differentiates it within the butyrophenone class and positions it as a specialized research tool for investigating dopaminergic signaling and neuroprotection mechanisms [3][4].

Why a Generic Butyrophenone Antipsychotic Cannot Substitute for Moperone in Specialized D3 and Sigma-1 Receptor Research


Procuring a generic butyrophenone like haloperidol or spiperone as a substitute for moperone is scientifically invalid for specific research applications due to significant, quantifiable divergences in receptor binding profiles [1][2]. While all three are potent D2 antagonists, moperone exhibits a markedly different D3 versus D2 affinity ratio, with a Ki for D3 that is sub-nanomolar and potentially up to 10-fold lower than its D2 Ki, a selectivity profile not shared by haloperidol [2][3]. Furthermore, moperone possesses high affinity for sigma receptors, a pharmacological feature that is not a primary characteristic of many other butyrophenone antipsychotics and is crucial for studies involving neuroprotection or glutamatergic modulation [1][4]. Therefore, substitution with a compound like haloperidol would fail to accurately model the D3-preferring and sigma-engaging pharmacology that defines moperone's unique research utility.

Quantitative Evidence Guide: Verifiable Differentiation of Moperone Against Haloperidol, Spiperone, and Benperidol


D3/D2 Affinity Ratio: Moperone Exhibits a Preferential D3 Binding Profile Not Seen with Haloperidol

Moperone demonstrates a high affinity for the D3 receptor (Ki = 0.1 nM to 1 nM) that is equal to or greater than its affinity for the D2 receptor (Ki = 0.7 nM to 1.9 nM), indicating a D3-preferring or balanced profile [1][2]. In contrast, haloperidol exhibits a 5- to 10-fold selectivity for D2 (Ki ≈ 1.2 nM) over D3 (Ki ≈ 7 nM) . This difference in D3/D2 affinity ratio provides a tool for isolating D3-mediated effects in complex systems.

Dopamine Receptors Schizophrenia Antipsychotic Selectivity

5-HT2A/D2 Affinity Ratio: A Unique Polypharmacology Differentiating Moperone from More Potent D2 Antagonists

Moperone's antagonist activity at the 5-HT2A receptor (Ki = 52 nM) occurs in the context of its high D2 affinity, yielding a 5-HT2A/D2 affinity ratio of approximately 27 to 74 [1]. This ratio positions it as a distinct intermediate between purely 'typical' and 'atypical' antipsychotics [2]. In comparison, spiperone, another butyrophenone, has a much lower 5-HT2A/D2 ratio (Ki 5-HT2A = 1 nM; Ki D2 = 0.06 nM; ratio ≈ 17), while benperidol is an extremely potent D2 antagonist with negligible 5-HT2A contribution [3].

Serotonin Receptors Atypical Antipsychotic Profile Polypharmacology

High Sigma Receptor Affinity: A Key Differentiator from Haloperidol for Neuroprotection Studies

Moperone possesses high binding affinity for sigma receptors, a property that distinguishes it from many other butyrophenone antipsychotics, including haloperidol, which has a lower relative affinity for sigma-1 versus D2 [1][2]. While the exact Ki for moperone at human sigma-1 receptors was not located in primary literature, its classification among the 'conventional antipsychotics' that potently inhibit sigma receptor binding is established, and the significance of this interaction for neuroprotective and glutamatergic effects is well-documented [3].

Sigma Receptors Neuroprotection Glutamatergic Modulation

In Vivo Neuroleptic Potency and Tissue Distribution: Comparative Data from Butyrophenone Studies

A comparative study of butyrophenones in rats established a relationship between tissue distribution and neuroleptic activity for haloperidol, trifluperidol, moperone, and clofluperol [1]. While specific quantitative distribution data are not provided in the abstract, the study's existence confirms moperone's inclusion in a class of compounds with well-characterized in vivo neuroleptic effects. The same study indicates that moperone's neuroleptic activity is comparable to trifluperidol but less potent than haloperidol, based on pharmacological measures [1].

Pharmacokinetics Neuroleptic Activity In Vivo Pharmacology

Optimal Research and Industrial Applications for Moperone Based on Verified Differentiating Evidence


Probing the Functional Role of Dopamine D3 Receptors in Behavioral and Neurochemical Assays

Based on moperone's uniquely balanced D3/D2 affinity ratio (Section 3, Evidence Item 1), it is the preferred tool compound for in vitro and in vivo studies where the relative contribution of D3 versus D2 receptors needs to be isolated. Unlike haloperidol, which has a strong D2 preference, moperone's higher relative affinity for D3 allows for a more nuanced interrogation of D3-mediated behaviors such as cognition, reward processing, and locomotion, while still providing sufficient D2 blockade to model antipsychotic activity [1]. This makes it ideal for studies using D3 knockout mice or selective D3 ligands to validate findings.

Investigating Serotonin-Dopamine Interactions and Modeling Atypical Antipsychotic Profiles

Moperone's specific 5-HT2A/D2 affinity ratio (Section 3, Evidence Item 2) positions it as a valuable pharmacological probe for examining how serotonergic modulation influences antipsychotic efficacy and side effect liability. Its balanced profile falls between the extremes of highly selective D2 antagonists (e.g., benperidol) and potent 5-HT2A/D2 antagonists (e.g., risperidone), allowing researchers to study the contribution of 5-HT2A antagonism to the attenuation of extrapyramidal symptoms and improvement of negative symptoms in animal models of schizophrenia [2].

Exploring Sigma-1 Receptor-Mediated Neuroprotection and Glutamatergic Signaling

Given moperone's documented high affinity for sigma receptors (Section 3, Evidence Item 3), it is a relevant ligand for investigations into sigma-1 receptor biology. Research applications include studies of neuroprotection against excitotoxicity, modulation of NMDA receptor function, and the sigma-1 receptor's role in neuropsychiatric disorders like depression and substance abuse. Moperone can be used as a comparator to more selective sigma-1 ligands to validate the contribution of this target to observed phenotypes in cellular and animal models [3][4].

Use as an Analytical Standard and Internal Control for Butyrophenone Quantification

In forensic and clinical toxicology, moperone has been successfully employed as an internal standard for the quantification of haloperidol and other butyrophenones in complex biological matrices like human breast milk using high-performance liquid chromatography (HPLC) with ultraviolet detection [5]. Its structural similarity to target analytes, combined with a distinct retention time, ensures accurate and precise measurement, making it a valuable component of validated analytical methods for monitoring therapeutic drug levels or detecting substance exposure.

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